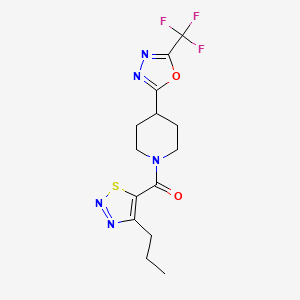
(4-Propyl-1,2,3-thiadiazol-5-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Propyl-1,2,3-thiadiazol-5-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H16F3N5O2S and its molecular weight is 375.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-Propyl-1,2,3-thiadiazol-5-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone represents a novel class of organic molecules with potential pharmacological applications. Its structural components suggest promising biological activities, particularly in anticancer and antimicrobial domains. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H18F3N3O2S with a molecular weight of 385.4 g/mol. The presence of a thiadiazole ring and a trifluoromethyl-substituted oxadiazole suggests potential interactions with biological targets due to their electron-withdrawing properties and ability to stabilize certain conformations.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈F₃N₃O₂S |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 1351642-89-1 |
The mechanism of action for this compound likely involves modulation of specific biological pathways through enzyme inhibition or receptor binding. Research indicates that thiadiazole derivatives can interact with various cellular targets, including tubulin and other proteins involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. For instance, derivatives have shown significant cytotoxic effects against several cancer cell lines:
- Inhibition Concentrations :
- Case Studies :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum activity against various pathogens:
- Antibacterial and Antifungal : Studies indicate that similar compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds:
- Trifluoromethyl Group : The presence of the trifluoromethyl group has been correlated with increased lipophilicity and improved binding affinity to biological targets .
- Thiadiazole Ring : Variations in substituents on the thiadiazole ring have been shown to influence cytotoxicity and selectivity towards cancer cells .
Propriétés
IUPAC Name |
(4-propylthiadiazol-5-yl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O2S/c1-2-3-9-10(25-21-18-9)12(23)22-6-4-8(5-7-22)11-19-20-13(24-11)14(15,16)17/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKGYCMGCQRDLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














